molecular formula C23H23N3O2 B14868349 10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B14868349
M. Wt: 373.4 g/mol
InChI Key: HDJRYTQVLBCWHM-UHFFFAOYSA-N
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Description

10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities, including antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and circumvents the preparation of unstable intermediates . Trityl chloride (TrCl) is often used as a neutral catalyst in this process, providing high yields under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of commercially available anilines and aldehydes, which are reacted in the presence of a catalyst like trityl chloride. The reaction is carried out in chloroform under reflux conditions, ensuring high atomic economy and compliance with green chemistry protocols .

Chemical Reactions Analysis

Types of Reactions

10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds share a similar core structure and exhibit comparable biological activities.

    Quinoline derivatives: These compounds also possess a quinoline core and are known for their diverse pharmacological properties.

Uniqueness

10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

10-methyl-3-(2-phenylethyl)-2-propylpyrimido[4,5-b]quinoline-4,5-dione

InChI

InChI=1S/C23H23N3O2/c1-3-9-19-24-22-20(21(27)17-12-7-8-13-18(17)25(22)2)23(28)26(19)15-14-16-10-5-4-6-11-16/h4-8,10-13H,3,9,14-15H2,1-2H3

InChI Key

HDJRYTQVLBCWHM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

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